molecular formula C15H22N2O2 B221376 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-one

1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-one

Cat. No. B221376
M. Wt: 262.35 g/mol
InChI Key: DPJZOXAXVXBYIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-one, also known as 4-MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. It is a psychoactive substance that has been found to possess a wide range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-one is not fully understood. However, it is believed to act as a potent agonist at dopamine, serotonin, and norepinephrine receptors. This results in an increase in the release of these neurotransmitters, leading to a wide range of biochemical and physiological effects.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-one are diverse and complex. It has been found to induce a state of euphoria, increase energy levels, enhance cognitive function, and improve mood. It has also been found to have anxiolytic and antidepressant effects. However, it can also cause adverse effects such as tachycardia, hypertension, and hyperthermia.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-one in lab experiments is its ability to selectively target specific neurotransmitter receptors. This makes it a valuable tool for investigating the role of these receptors in various neuropsychiatric disorders. However, its psychoactive effects also pose a limitation, as it can interfere with the interpretation of results.

Future Directions

There are several future directions for research on 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-one. One area of interest is its potential as a therapeutic agent for various neuropsychiatric disorders, such as depression and anxiety. Another area of interest is its potential as a tool for studying the mechanisms underlying addiction and substance abuse. Further research is needed to fully understand the biochemical and physiological effects of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-one and its potential as a therapeutic agent.
Conclusion:
In conclusion, 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-one is a psychoactive compound that has been widely used in scientific research. Its ability to selectively target specific neurotransmitter receptors makes it a valuable tool for investigating the mechanisms underlying various neuropsychiatric disorders. Further research is needed to fully understand the biochemical and physiological effects of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-one and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-one involves the reaction of 1-(4-methoxyphenyl)piperazine with 2-methylpropan-1-one in the presence of a catalyst. The reaction is typically carried out under reflux conditions with anhydrous ethanol as the solvent. The product is then purified by recrystallization using a suitable solvent.

Scientific Research Applications

1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-one has been widely used in scientific research as a tool to investigate the role of neurotransmitters in the brain. It has been found to interact with various neurotransmitter receptors, including dopamine, serotonin, and norepinephrine receptors. This makes it a valuable tool for studying the mechanisms underlying various neuropsychiatric disorders.

properties

Product Name

1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-one

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-one

InChI

InChI=1S/C15H22N2O2/c1-12(2)15(18)17-10-8-16(9-11-17)13-4-6-14(19-3)7-5-13/h4-7,12H,8-11H2,1-3H3

InChI Key

DPJZOXAXVXBYIF-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)OC

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)OC

Origin of Product

United States

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